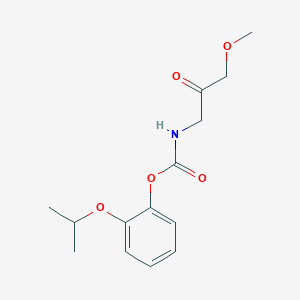![molecular formula C16H14N6O3 B13737787 3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide](/img/structure/B13737787.png)
3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzotriazole ring.
科学的研究の応用
3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, it has been shown to interfere with DNA replication and cell cycle progression, ultimately triggering cell death in cancer cells .
類似化合物との比較
Similar Compounds
3-aryl-1-benzotriazole-1-yl-acrylonitrile: This compound shares the benzotriazole moiety and has shown similar anticancer properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also exhibit biological activity and are used in medicinal chemistry.
Uniqueness
What sets 3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity
特性
分子式 |
C16H14N6O3 |
|---|---|
分子量 |
338.32 g/mol |
IUPAC名 |
3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H14N6O3/c23-16(9-10-21-15-4-2-1-3-14(15)18-20-21)19-17-11-12-5-7-13(8-6-12)22(24)25/h1-8,11H,9-10H2,(H,19,23)/b17-11+ |
InChIキー |
OCSWWQSXZFQHOM-GZTJUZNOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)



![9-Oxabicyclo[3.3.2]decan-10-one](/img/structure/B13737767.png)


